5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione
Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. This process can be achieved through various methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as cobalt trifluoride or xenon difluoride. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, leading to unique reactivity patterns. These interactions can affect molecular pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione
- 5,5,6,6,7,7,8,8,9,9-Decafluorononane-2,4-dione
Uniqueness
Compared to similar compounds, 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione offers a higher degree of fluorination, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-3(18)2-4(19)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPVZXRGQCXFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379715 | |
Record name | (Perfluoro-1-butyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-84-0 | |
Record name | (Perfluoro-1-butyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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